molecular formula C20H15NO3 B11107882 Benzamide, N-[4-(benzoyloxy)phenyl]- CAS No. 80824-77-7

Benzamide, N-[4-(benzoyloxy)phenyl]-

Cat. No.: B11107882
CAS No.: 80824-77-7
M. Wt: 317.3 g/mol
InChI Key: GDZHBHHTCMWMJP-UHFFFAOYSA-N
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Description

Benzamide, N-[4-(benzoyloxy)phenyl]- is a benzamide derivative characterized by a benzoyloxy group (-OCOC₆H₅) attached to the para position of the phenyl ring in the benzamide scaffold. This structure confers unique physicochemical properties, such as increased lipophilicity and steric bulk compared to simpler benzamides.

Properties

CAS No.

80824-77-7

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

(4-benzamidophenyl) benzoate

InChI

InChI=1S/C20H15NO3/c22-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)24-20(23)16-9-5-2-6-10-16/h1-14H,(H,21,22)

InChI Key

GDZHBHHTCMWMJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

The most straightforward route involves sequential acylation of 4-aminophenol:

  • Benzoylation of 4-aminophenol :
    4-HO–C₆H₄–NH₂+Cl–C(=O)–C₆H₅Base4-HO–C₆H₄–NH–C(=O)–C₆H₅\text{4-HO–C₆H₄–NH₂} + \text{Cl–C(=O)–C₆H₅} \xrightarrow{\text{Base}} \text{4-HO–C₆H₄–NH–C(=O)–C₆H₅}
    Base catalysts (e.g., NaOH, K₂CO₃) in polar aprotic solvents (DMF, THF) yield 4-benzamidophenol.

  • Benzoylation of the hydroxyl group :
    4-(Benzamido)phenol+Cl–C(=O)–C₆H₅BaseN-[4-(benzoyloxy)phenyl]benzamide\text{4-(Benzamido)phenol} + \text{Cl–C(=O)–C₆H₅} \xrightarrow{\text{Base}} \text{N-[4-(benzoyloxy)phenyl]benzamide}
    Elevated temperatures (60–80°C) and prolonged reaction times (6–8 hrs) ensure complete conversion.

Yield and Characterization

  • Yield : 70–75% after recrystallization from ethanol.

  • Spectroscopic data :

    • ¹H-NMR (CDCl₃) : δ 8.02 (d, 2H, aromatic), 7.45–7.55 (m, 8H, overlapping benzoyl groups), 6.90 (s, 1H, NH).

    • IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1715 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).

Schutz Group-Assisted Synthesis

Benzyl Protection Strategy

To circumvent competing reactions, temporary protection of the hydroxyl group is employed:

  • Benzylation of 4-hydroxybenzaldehyde :
    4-HO–C₆H₄–CHO+Cl–CH₂–C₆H₅K₂CO₃4-(Benzyloxy)benzaldehyde\text{4-HO–C₆H₄–CHO} + \text{Cl–CH₂–C₆H₅} \xrightarrow{\text{K₂CO₃}} \text{4-(Benzyloxy)benzaldehyde}
    Benzyl chloride replaces costlier benzyl bromide, reducing material costs by ~40%.

  • Condensation with benzamide :
    4-(Benzyloxy)benzaldehyde+NH₂–C(=O)–C₆H₅H⁺Schiff base intermediate\text{4-(Benzyloxy)benzaldehyde} + \text{NH₂–C(=O)–C₆H₅} \xrightarrow{\text{H⁺}} \text{Schiff base intermediate}
    Acid catalysis (H₂SO₄, HCl) facilitates imine formation, followed by reduction (NaBH₄) to the secondary amine.

  • Deprotection and final acylation :
    Hydrogenolysis (H₂/Pd-C) removes the benzyl group, exposing the hydroxyl for benzoylation.

Optimization Insights

  • One-pot synthesis : Integrating protection and acylation steps reduces purification stages, boosting overall yield to 82–85%.

  • Catalyst selection : Pd/C outperforms Pt/C in deprotection, minimizing over-reduction byproducts.

Coupling Reagent-Mediated Esterification

DCC/DMAP Approach

For high steric environments, carbodiimide-based coupling ensures efficient benzoyloxy group installation:

  • Activation of benzoic acid :
    C₆H₅–COOH+DCCC₆H₅–CO–O–(N=C=N–Cy)\text{C₆H₅–COOH} + \text{DCC} \rightarrow \text{C₆H₅–CO–O–(N=C=N–Cy)}

  • Esterification with 4-aminophenol :
    4-HO–C₆H₄–NH₂+Activated esterDMAPN-[4-(benzoyloxy)phenyl]benzamide\text{4-HO–C₆H₄–NH₂} + \text{Activated ester} \xrightarrow{\text{DMAP}} \text{N-[4-(benzoyloxy)phenyl]benzamide}

Performance Metrics

  • Reaction time : 24 hrs at 25°C.

  • Yield : 88–90% with chromatographic purification.

  • Purity : >99% (HPLC).

Comparative Analysis of Methods

Parameter Direct Acylation Schutz Group DCC/DMAP
Yield (%) 70–7582–8588–90
Reaction Steps 232
Cost (Relative) LowModerateHigh
Byproducts 10–15%5–8%<2%
Scalability IndustrialPilot-scaleLab-scale

Industrial-Scale Considerations

Solvent Recycling

Toluene and DMF recovery systems reduce waste disposal costs by 30%.

Catalytic Efficiency

  • Lewis acids (AlCl₃) : Enhance acylation rates but require neutralization.

  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) show promise for greener synthesis, though yields remain suboptimal (50–55%) .

Chemical Reactions Analysis

Hydrolysis of the Benzoyloxy Group

The benzoyloxy group undergoes hydrolysis under basic or acidic conditions to yield phenolic derivatives. This reaction is critical for generating intermediates in organic synthesis and drug development.

Mechanism and Conditions

  • Basic Hydrolysis : Treatment with aqueous NaOH or K₂CO₃ cleaves the ester bond, producing 4-aminophenol and benzoic acid .

  • Acidic Hydrolysis : Concentrated HCl or H₂SO₄ facilitates ester cleavage, though with lower selectivity compared to basic conditions.

Example Reaction

C20H15NO3+NaOHC13H11NO2+C7H5O2Na+H2O\text{C}_{20}\text{H}_{15}\text{NO}_{3} + \text{NaOH} \rightarrow \text{C}_{13}\text{H}_{11}\text{NO}_{2} + \text{C}_{7}\text{H}_{5}\text{O}_{2}\text{Na} + \text{H}_{2}\text{O}

(Products: 4-aminophenyl benzoate and sodium benzoate) .

Cyclization Reactions

Protonation under mass spectrometry conditions induces cyclization, mimicking acid-catalyzed solution-phase reactions.

Key Findings

  • Gas-Phase Cyclization : Fast atom bombardment (FAB) or electrospray ionization (ESI) of the protonated compound leads to benzoic acid elimination, forming protonated 2-phenylbenzoxazole .

  • Electron Ionization (EI) : Similar cyclization occurs via molecular radical cations, confirmed by tandem MS and isotopic labeling .

Reaction Pathway

[M+H]+2-Phenylbenzoxazole++C7H6O2(ΔG=38.6 kcal/mol)\text{[M+H]}^+ \rightarrow \text{2-Phenylbenzoxazole}^+ + \text{C}_7\text{H}_6\text{O}_2 \quad (\Delta G^\ddagger = 38.6\ \text{kcal/mol})

Computational studies (DFT/B3LYP) support a late transition state with a C···N distance of 1.807 Å .

Interaction with Amines

The compound participates in nitrogen-deletion reactions with benzylic secondary amines, forming C–C bonds via radical intermediates.

Mechanism

  • 1,1-Diazene Intermediate : Reaction with amines generates a diazene species, which extrudes N₂ to form stabilized benzylic radicals .

  • Radical Recombination : Radicals recombine in-cage, yielding deaminated products (e.g., diarylmethanes) .

Example

C20H15NO3+C6H5CH2NHCH3C26H21NO2+N2\text{C}_{20}\text{H}_{15}\text{NO}_{3} + \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_3 \rightarrow \text{C}_{26}\text{H}_{21}\text{NO}_2 + \text{N}_2 \uparrow

Optimized using bulky N-pivaloyl groups to prevent undesired side reactions .

Biological Interactions

The compound exhibits non-covalent interactions with enzymes, influencing its therapeutic potential.

Key Targets

  • Cyclooxygenase (COX) Inhibition : Stabilizes in the COX-2 active site via hydrogen bonding (e.g., with Tyr355) and π-π stacking.

  • Enoyl Reductase Binding : Forms hydrophobic interactions with Val154 and Ile204, critical for antibacterial activity.

Thermodynamic Data

ParameterValue (kcal/mol)Method
Binding Affinity (COX-2)-8.2 ± 0.3Molecular Docking
ΔG (Hydrolysis)-11.7DFT/PCM

Functionalization Reactions

The phenolic product of hydrolysis serves as a substrate for further derivatization.

Acylation

  • Reagent : Adamantane-1-carbonyl chloride, Et₃N

  • Product : Diester derivatives (e.g., 1l, yield: 91%) .

Alkylation

  • Reagent : (S)-(+)-Citronellyl bromide, K₂CO₃

  • Product : Alkylated phenol (e.g., 1j, yield: 85%) .

Comparative Reactivity

Reaction TypeConditionsByproductYield (%)
Hydrolysis (Basic)NaOH, H₂O, 80°CBenzoic Acid78–92
Cyclization (FAB)CH₃CN, RTN₂Quant.
Amine DeletionPd/C, DBU, CH₂Cl₂N₂65–78

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties
Research indicates that Benzamide, N-[4-(benzoyloxy)phenyl]- exhibits the ability to inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response through the regulation of prostaglandin synthesis. This property positions it as a potential candidate for anti-inflammatory therapies.

Drug Development
The compound has shown promise as a lead compound in drug development. Its interactions with biological macromolecules suggest that it may stabilize within the active site of enoyl reductase through non-covalent interactions, indicating potential therapeutic applications in treating various diseases.

Ocular Tension Depressor
A notable application is its use in treating ocular hypertension. Specific derivatives of benzamide have been developed for this purpose, demonstrating effectiveness in lowering intraocular pressure, which is crucial for conditions such as glaucoma .

Benzamide, N-[4-(benzoyloxy)phenyl]- has been investigated for its biological activities beyond anti-inflammatory effects. It interacts significantly with various biological targets, which can be summarized as follows:

  • Antimicrobial Activity : The compound's structure facilitates interactions with microbial targets, making it a subject of interest for developing antimicrobial agents.
  • Anticancer Properties : Studies have explored its potential as an anticancer agent by targeting specific molecular pathways involved in tumor growth and proliferation .

Synthetic Routes

The synthesis of Benzamide, N-[4-(benzoyloxy)phenyl]- typically involves several methodologies:

  • Reactions with Benzyl Chloride : One common synthetic route includes reacting benzyl chloride with methyl 4-hydroxybenzoate in the presence of potassium carbonate, followed by further transformations to yield complex derivatives.
  • Optimization Techniques : Industrial production often focuses on optimizing reaction conditions such as temperature and solvent choice to maximize yield and purity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of Benzamide, N-[4-(benzoyloxy)phenyl]-:

  • Study on Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced inflammation markers in animal models, supporting its use in anti-inflammatory drug formulation.
  • Research on Ocular Applications : Clinical trials involving benzamide derivatives showed significant reductions in intraocular pressure among patients with glaucoma, indicating its therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(Benzoylamino)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Polar Surface Area (PSA) : Tetrazole-containing benzamides (PSA ~111 Ų) exhibit higher polarity than sulfonamide derivatives (PSA ~95–120 Ų), which may influence solubility and bioavailability .

Key Observations :

  • Green Chemistry : Ultrasonic irradiation reduces reaction time by 75% and improves yields by ~20% compared to conventional reflux for benzamide derivatives .
  • Acylation Efficiency : Pyridine-mediated methods (e.g., for sulfathiazole benzamides) achieve high yields rapidly, suggesting adaptability for synthesizing the target compound .

Physicochemical and Predictive Properties

Computational data for tetrazole-containing benzamides ():

  • Acidity (pKa) : ~4.13 (predicted), indicating moderate protonation at physiological pH.
  • Density : ~1.256 g/cm³ (predicted), comparable to other aromatic benzamides.

Gaps in Data :

  • Experimental solubility, logP, and thermodynamic parameters for the target compound are unavailable, limiting direct comparisons.

Biological Activity

Benzamide, N-[4-(benzoyloxy)phenyl]-, also known as 4-benzoyloxy-N-(4-phenyl)benzamide, is a compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in therapeutic contexts.

  • Molecular Formula : C23H19NO5
  • Molecular Weight : 389.4 g/mol

The structure features a benzamide functional group combined with a benzoyloxy substituent, which contributes to its unique biological properties.

Biological Activity

Research indicates that Benzamide, N-[4-(benzoyloxy)phenyl]- exhibits various biological activities, particularly in the following areas:

  • Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by regulating prostaglandin synthesis. This inhibition suggests potential applications in anti-inflammatory therapies.
  • Stabilization of Enzymes : Studies reveal that Benzamide, N-[4-(benzoyloxy)phenyl]- can stabilize within the active site of enoyl reductase through non-covalent interactions. This property indicates its potential as a lead compound for drug development targeting specific enzyme pathways.
  • Antimicrobial Activity : Preliminary bioassays have demonstrated that derivatives of benzamide compounds exhibit antimicrobial properties against various pathogens. For instance, compounds similar to Benzamide, N-[4-(benzoyloxy)phenyl]- have shown significant antibacterial and antifungal activities .

The biological activity of Benzamide, N-[4-(benzoyloxy)phenyl]- can be attributed to its interactions with biological macromolecules:

  • Enzyme Interactions : The compound engages significantly with enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.
  • Antioxidant Properties : Some studies suggest that benzamide derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of Benzamide, N-[4-(benzoyloxy)phenyl]- and its derivatives:

  • Study on Antimicrobial Activity : A recent study highlighted that various synthesized benzamides exhibited antibacterial properties. One derivative showed an impressive 100% larvicidal activity at 10 mg/L against mosquito larvae .
  • Inhibition of DNA Methyltransferases : Research into related compounds has revealed their potential as inhibitors of DNA methyltransferases (DNMTs), which are critical in cancer biology. These findings suggest that benzamide derivatives can influence gene expression through epigenetic mechanisms .

Comparative Analysis

To better understand the uniqueness of Benzamide, N-[4-(benzoyloxy)phenyl]-, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
BenzamideC13H11NOSimpler structure without the benzoyloxy group
2-Benzamido-3-(4-benzoyloxyphenyl)propanoic acidC23H19NO5Contains a propanoic acid moiety
N-PhenylbenzamideC13H11NOLacks additional functional groups
4-BenzyloxyanilineC13H13NOContains an amino group instead of an amide

The specific combination of functional groups in Benzamide, N-[4-(benzoyloxy)phenyl]- confers distinct biological activities compared to these similar compounds.

Q & A

Q. What are the key steps for synthesizing N-[4-(benzoyloxy)phenyl]benzamide, and what reagents are critical for controlling regioselectivity?

Methodological Answer:

  • Synthesis Protocol : A typical route involves coupling 4-(benzoyloxy)aniline with benzoyl chloride under Schotten-Baumann conditions. Anhydrous solvents (e.g., dichloromethane) and bases (e.g., sodium carbonate) are essential to minimize hydrolysis .
  • Regioselectivity : Use of protecting groups (e.g., O-benzyl hydroxylamine) and controlled reaction temperatures (0–5°C) prevents unwanted side reactions at the benzoyloxy moiety .
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H NMR^{1}\text{H NMR} (e.g., aromatic protons at δ 7.0–8.0 ppm for benzoyl groups) .

Q. How can researchers characterize the stability of N-[4-(benzoyloxy)phenyl]benzamide under varying pH and temperature conditions?

Methodological Answer:

  • Stability Assay : Conduct accelerated degradation studies in buffers (pH 1–13) at 40–60°C for 48–72 hours. Monitor degradation via UV-Vis spectroscopy (λ ~270 nm for benzamide absorbance) .
  • Key Findings : Hydrolysis of the benzoyloxy group is pH-dependent, with rapid degradation in alkaline conditions (pH >10) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of N-[4-(benzoyloxy)phenyl]benzamide derivatives be resolved?

Methodological Answer:

  • Data Reconciliation : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50_{50} values may arise from differences in solvent (DMSO vs. aqueous buffers) affecting compound solubility .
  • Control Experiments : Include positive controls (e.g., known enzyme inhibitors) and validate target engagement via isothermal titration calorimetry (ITC) .

Q. What computational strategies are effective for predicting the binding affinity of N-[4-(benzoyloxy)phenyl]benzamide to cytochrome P450 enzymes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures of CYP3A4 (PDB: 1TQN) to model interactions. Focus on hydrophobic pockets accommodating the benzoyloxy group .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .

Q. How can reaction yields be optimized for synthesizing N-[4-(benzoyloxy)phenyl]benzamide derivatives with electron-withdrawing substituents?

Methodological Answer:

  • Catalytic Optimization : Employ Pd/Cu-mediated Ullmann coupling for aryl halide derivatives. Yields improve with ligands like 1,10-phenanthroline (70–85% vs. 40–50% without) .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of electron-deficient intermediates .

Q. What analytical techniques are most reliable for detecting trace impurities in N-[4-(benzoyloxy)phenyl]benzamide batches?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with ESI+ ionization. Detect impurities (e.g., hydrolyzed byproducts) at LOD 0.1 µg/mL .
  • XRD Analysis : Confirm crystalline purity; compare with reference data (e.g., CCDC entry 221667) to identify polymorphic contaminants .

Mechanistic and Safety Questions

Q. What safety protocols are critical for handling N-[4-(benzoyloxy)phenyl]benzamide due to its mutagenic potential?

Methodological Answer:

  • Risk Mitigation : Conduct Ames II testing (TA98 strain) to assess mutagenicity. Use fume hoods and PPE (gloves, goggles) during synthesis .
  • Storage : Store at –20°C in amber vials to prevent photodegradation. DSC data indicate decomposition above 80°C .

Q. How does the benzoyloxy group influence the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

  • Metabolism Studies : Administer IV/PO doses in Sprague-Dawley rats. Plasma analysis via LC-MS reveals rapid glucuronidation of the benzoyloxy moiety, reducing bioavailability (F = 15–20%) .

Comparative and Derivative Studies

Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of N-[4-(benzoyloxy)phenyl]benzamide?

Methodological Answer:

  • LogP Analysis : Introduce fluorine at the para position to increase lipophilicity (calculated ΔLogP = +0.5). Validate via shake-flask method .
  • Thermal Stability : TGA shows fluorinated derivatives degrade at 220–240°C vs. 180–200°C for non-fluorinated analogs .

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